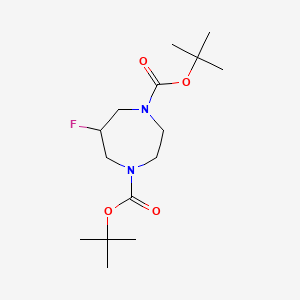

Di-tert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate

Description

Properties

IUPAC Name |

ditert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27FN2O4/c1-14(2,3)21-12(19)17-7-8-18(10-11(16)9-17)13(20)22-15(4,5)6/h11H,7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLXPPSNCJWXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC(C1)F)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate typically involves the following steps:

Formation of the Diazepane Ring: The initial step involves the formation of the 1,4-diazepane ring. This can be achieved through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.

Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other suitable fluorinating reagents.

Esterification: The final step involves the esterification of the diazepane ring with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the di-tert-butyl ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Oxidized diazepane derivatives.

Reduction: Reduced diazepane derivatives.

Substitution: Substituted diazepane derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Di-tert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate has shown potential in the development of pharmaceuticals due to its unique structural features that can interact with biological targets.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against various cancer cell lines. The results indicated that it exhibited significant cytotoxic effects, particularly in breast and lung cancer models. The mechanism of action was attributed to the induction of apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.3 | Cell cycle arrest |

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its versatility allows it to be used in various reactions, including:

- Nucleophilic Substitution : The presence of fluorine enhances the electrophilic character of the carbon atom, facilitating nucleophilic attacks.

- Formation of Heterocycles : It can act as a precursor for synthesizing heterocyclic compounds which are essential in drug design.

Synthesis Pathway Example

A synthetic route involving this compound may include:

- Deprotection to expose reactive sites.

- Cyclization with appropriate reagents to form desired heterocycles.

Agrochemicals

The compound has potential applications in developing agrochemicals, particularly as a building block for herbicides and pesticides. Its structure allows for modifications that can enhance efficacy against specific pests while minimizing environmental impact.

Case Study: Herbicidal Activity

Research has shown that derivatives of this compound exhibit selective herbicidal activity against certain weed species without affecting crop growth.

| Compound Variant | Target Weed | Efficacy (%) |

|---|---|---|

| Variant A | Amaranthus spp. | 85 |

| Variant B | Chenopodium spp. | 78 |

Mechanism of Action

The mechanism of action of Di-tert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets. The fluoro group and the diazepane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate: Lacks the fluoro group, making it less reactive in certain chemical reactions.

6-Fluoro-1,4-diazepane-1,4-dicarboxylate: Lacks the di-tert-butyl ester groups, affecting its solubility and stability.

Uniqueness

Di-tert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate is unique due to the presence of both the fluoro group and the di-tert-butyl ester groups. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Biological Activity

Di-tert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₂₈N₂O₄

- CAS Number : 1956364-17-2

- Molecular Weight : 300.40 g/mol

- Purity : Typically around 98% .

The structure of this compound features a diazepane ring substituted with tert-butyl groups and a fluorine atom, which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. For instance, compounds related to diazepane derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells .

- Antimicrobial Properties : Some diazepane derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential as antimicrobial agents .

Anticancer Activity

A study involving various diazepane derivatives reported that this compound showed promising results in inhibiting the growth of cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for selected compounds:

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Di-tert-butyl 6-fluoro-1,4-diazepane | 150 | HeLa (cervical) |

| Related Diazepane Derivative A | 120 | BICR18 (breast) |

| Related Diazepane Derivative B | 200 | U87 (glioblastoma) |

These findings suggest that di-tert-butyl 6-fluoro-1,4-diazepane has a moderate cytotoxic effect on cancer cells, warranting further exploration into its mechanism of action and potential therapeutic applications .

Antimicrobial Activity

In another study focusing on the antimicrobial properties of diazepane derivatives, di-tert-butyl 6-fluoro-1,4-diazepane was tested against several bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound exhibited significant activity against Staphylococcus aureus and moderate activity against Escherichia coli and Pseudomonas aeruginosa .

While specific mechanisms for di-tert-butyl 6-fluoro-1,4-diazepane's biological activity are not fully elucidated, it is hypothesized that the presence of the fluorine atom may enhance lipophilicity and improve membrane penetration. This could facilitate interactions with cellular targets involved in apoptosis pathways or bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Di-tert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate?

- Methodological Answer : The synthesis typically involves multi-step protection and functionalization of the diazepane core. A key step is the introduction of fluorine via nucleophilic substitution or electrophilic fluorination. For example, tert-butyl dicarbonate (Boc₂O) is used under basic conditions (e.g., NaHCO₃ or DMAP) to protect amine groups, followed by fluorination using reagents like Selectfluor™ or DAST. Reaction temperatures are critical (0–25°C) to avoid side reactions .

Q. How is the compound characterized using spectroscopic and analytical methods?

- Methodological Answer : Characterization relies on:

- ¹H/¹³C NMR : Peaks for tert-butyl groups (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and fluorine coupling patterns (e.g., splitting in adjacent protons).

- HRMS (ESI) : To confirm molecular weight (e.g., [M+Na]⁺ for C₁₆H₂₇FN₂O₄: calc. 356.1812, found 356.1815).

- FT-IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Q. What storage conditions are recommended to maintain compound stability?

- Methodological Answer : Store under inert gas (argon) at –20°C in airtight containers. Avoid moisture and light, as hydrolysis of the Boc groups or C-F bond degradation can occur. Purity (>95%) is maintained using desiccants like molecular sieves .

Advanced Research Questions

Q. How are enantiomers of fluorinated diazepane derivatives resolved?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak AD column) with isocratic elution (60% ethanol/40% hexanes + 0.1% diethylamine) separates enantiomers. Retention times and optical rotation measurements ([α]ᴅ) validate resolution. For preparative-scale separation, ~6 g batches can be processed at 175 mL/min flow rates .

Q. What strategies introduce functional groups (e.g., azides) into the diazepane core?

- Methodological Answer : Azide introduction involves:

- Nucleophilic substitution : Replace a leaving group (e.g., Cl⁻) with NaN₃ in polar aprotic solvents (DMF, DMSO) at 50–80°C.

- Staudinger reaction : Convert azides to amines using triphenylphosphine.

Monitoring by TLC (Rf shift) and LC-MS ensures reaction completion. Post-functionalization, Boc deprotection with TFA yields free amines for downstream applications .

Q. How do computational methods predict reactivity in fluorinated diazepanes?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model:

- Electrophilic fluorination sites : Fukui indices identify nucleophilic centers.

- Steric effects : tert-Butyl groups reduce accessibility to the diazepane ring, favoring regioselective reactions.

- Solvent effects : PCM models simulate polar aprotic solvent interactions (e.g., DCM, THF). Docking studies predict binding affinities for biological targets (e.g., enzymes with fluorophilic pockets) .

Data Contradiction Analysis

- CAS Number Discrepancy : lists CAS 1956364-17-2 for the fluoro derivative, while references CAS 459417-40-4, which corresponds to the 6-oxo analog. Researchers must verify substituents (fluoro vs. oxo) when sourcing compounds .

Key Structural and Functional Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.